molecular formula C10H11N3O2 B593205 Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 136548-63-5

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B593205
CAS No.: 136548-63-5
M. Wt: 205.217
InChI Key: MHKJKJNLGUXOEF-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural features, which include a fused pyrazole and pyridine ring system. The presence of an amino group and an ester functionality further enhances its reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . This reaction is facilitated by the presence of a catalyst, such as iron(III) nitrate nonahydrate, and proceeds under moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and ester functionality allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Properties

IUPAC Name

ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKJKJNLGUXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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